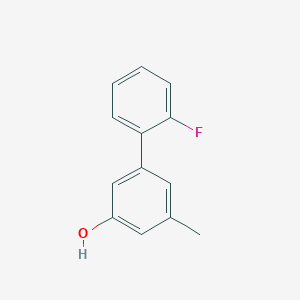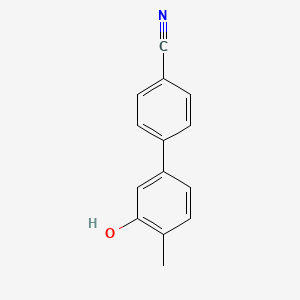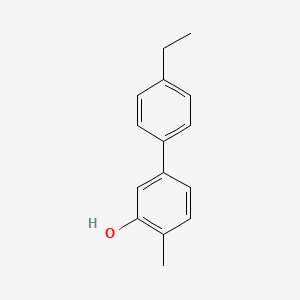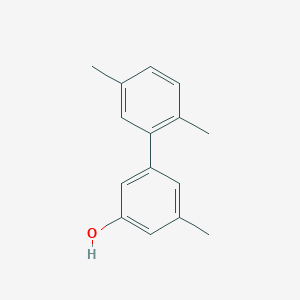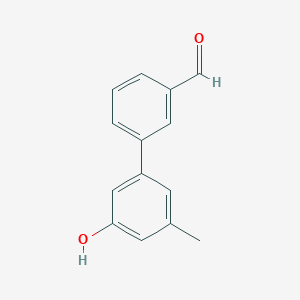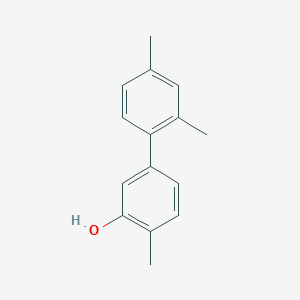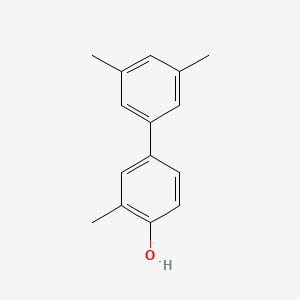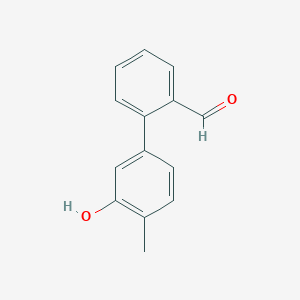
5-(2-Formylphenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Formylphenyl)-2-methylphenol, 95% (C10H10O2), is an organic compound with a distinct chemical structure. It is a colorless to pale yellow liquid, which is soluble in water and alcohol. It is also known as 2-methyl-5-formylphenol, or 2-methyl-5-hydroxy-2-formylbenzene. This compound has a wide range of applications in the scientific research field, including synthesis, biochemical and physiological effects, and laboratory experiments.
科学的研究の応用
5-(2-Formylphenyl)-2-methylphenol, 95%, has a wide range of applications in the scientific research field. It is widely used as a reagent in organic synthesis, as it can be used to synthesize a variety of organic compounds. It is also used in the synthesis of pharmaceuticals, dyes, and other chemicals. In addition, it is used as a catalyst in the production of polymers and other materials. Furthermore, it is used as a dye in the manufacturing of textiles and paper.
作用機序
The mechanism of action of 5-(2-Formylphenyl)-2-methylphenol, 95%, is not fully understood. However, it is believed to interact with enzymes in the body to produce the desired effects. It is believed to interact with enzymes in the body that are responsible for the synthesis of various compounds, such as hormones and neurotransmitters. In addition, it is believed to interact with other cellular components, such as proteins and lipids, to produce the desired effects.
Biochemical and Physiological Effects
5-(2-Formylphenyl)-2-methylphenol, 95%, has a wide range of biochemical and physiological effects. It is believed to have antioxidant properties, which can help protect cells from oxidative stress and damage. In addition, it is believed to have anti-inflammatory and anti-cancer properties. It is also believed to have anti-fungal and anti-bacterial properties, which can help to protect against infections. Furthermore, it is believed to have neuroprotective properties, which can help to protect the brain from damage.
実験室実験の利点と制限
The advantages of using 5-(2-Formylphenyl)-2-methylphenol, 95%, in laboratory experiments include its low cost, ease of use, and wide range of applications. In addition, it is relatively stable and can be stored at room temperature. However, there are some limitations to using this compound in laboratory experiments. For example, it can be toxic in large doses and may cause skin irritation. In addition, it can be difficult to accurately measure the concentration of this compound in a laboratory setting.
将来の方向性
The future directions for 5-(2-Formylphenyl)-2-methylphenol, 95%, include further research into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and medical fields. In addition, further research into its mechanism of action and its potential to interact with other cellular components is needed. Furthermore, further research into its potential to be used as a dye in the production of textiles and paper is also needed. Finally, further research into its potential to be used as a reagent in organic synthesis is also necessary.
合成法
The synthesis of 5-(2-Formylphenyl)-2-methylphenol, 95%, begins with the reaction of 2-methyl-5-hydroxy-2-formylbenzene with a base such as sodium hydroxide. This reaction is followed by a condensation reaction of the resulting 5-(2-formylphenyl)-2-methylphenol with a strong acid such as hydrochloric acid. The reaction is then followed by a dehydration reaction, which produces the desired compound. The synthesis of this compound can also be achieved through a two-step process, which involves the reaction of 2-methyl-5-hydroxy-2-formylbenzene with a base such as sodium hydroxide, followed by a condensation reaction of the resulting 5-(2-formylphenyl)-2-methylphenol with a strong acid such as hydrochloric acid. The dehydration reaction can then be carried out to produce the desired compound.
特性
IUPAC Name |
2-(3-hydroxy-4-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-6-7-11(8-14(10)16)13-5-3-2-4-12(13)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSMESLBWDOYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683699 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-68-2 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



